8-Bromo-3-methylisoquinolin-5-amine
Description
8-Bromo-3-methylisoquinolin-5-amine is a brominated isoquinoline derivative featuring a methyl substituent at position 3 and an amino group at position 3. Its molecular formula is C₁₀H₁₀BrN₂ (molecular weight: 251.13 g/mol based on analogous compounds in ). The bromine atom at position 8 enhances electrophilic reactivity, making it a valuable intermediate in medicinal chemistry for synthesizing bioactive molecules, particularly anticancer agents . The compound’s synthesis typically involves alkylation or bromination of pre-functionalized isoquinoline precursors, as seen in , where 3-methylisoquinolin-5-amine undergoes alkylation with 2-bromoacetonitrile to form related derivatives in high yields (88%) .
Properties
Molecular Formula |
C10H9BrN2 |
|---|---|
Molecular Weight |
237.10 g/mol |
IUPAC Name |
8-bromo-3-methylisoquinolin-5-amine |
InChI |
InChI=1S/C10H9BrN2/c1-6-4-7-8(5-13-6)9(11)2-3-10(7)12/h2-5H,12H2,1H3 |
InChI Key |
SCKLFOUHSZGVHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2C=N1)Br)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-Bromo-3-methylisoquinolin-5-amine typically involves the bromination of 3-methylisoquinolin-5-amine. One common method includes the use of bromine in an organic solvent such as chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial production methods may involve more scalable and efficient processes, such as continuous flow synthesis or the use of alternative brominating agents that offer higher yields and purity. Green chemistry approaches, such as solvent-free reactions or the use of recyclable catalysts, are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
8-Bromo-3-methylisoquinolin-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include organometallic compounds and strong nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation may yield quinoline derivatives, while reduction can lead to the formation of amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
The major products formed from these reactions depend on the reagents and conditions used. For instance, Suzuki-Miyaura coupling can produce various substituted isoquinolines .
Scientific Research Applications
8-Bromo-3-methylisoquinolin-5-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use it to study the biological activity of isoquinoline derivatives, including their antimicrobial, anticancer, and anti-inflammatory properties.
Industrial Applications: It is employed in the development of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 8-Bromo-3-methylisoquinolin-5-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit specific enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in neurological disorders .
The molecular pathways involved often include signal transduction cascades, where the compound binds to its target and triggers a series of biochemical reactions leading to the desired therapeutic effect .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Differentiators
Halogen Substituent Effects: this compound exhibits stronger electron-withdrawing effects due to bromine (vs. chlorine in 8-chloroisoquinolin-5-amine), enhancing its reactivity in cross-coupling reactions . The dibrominated analog (5-Amino-6,8-dibromoisoquinoline) shows increased steric hindrance and higher molecular weight, which may reduce solubility but improve binding affinity in biological targets .
Biological Activity: 5-Amino-6,8-dibromoisoquinoline demonstrated cytotoxicity against cancer cell lines in vitro, suggesting that bromination at multiple positions enhances anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
